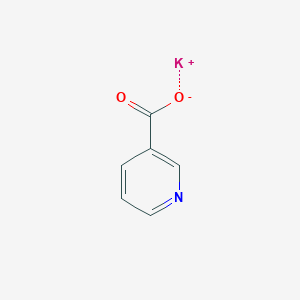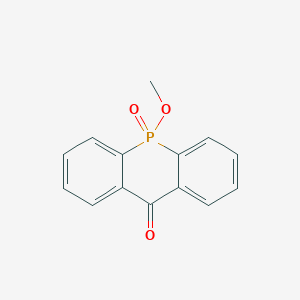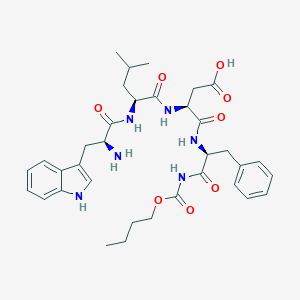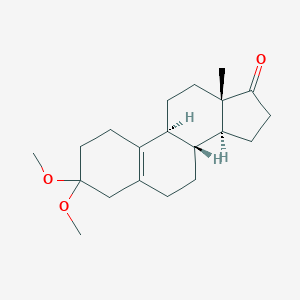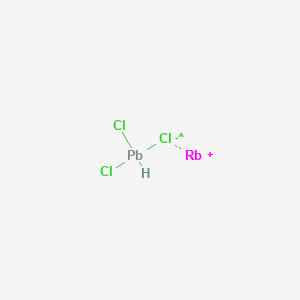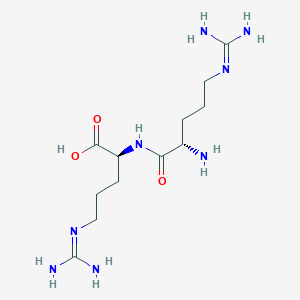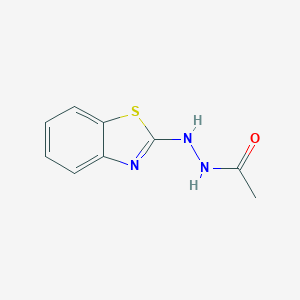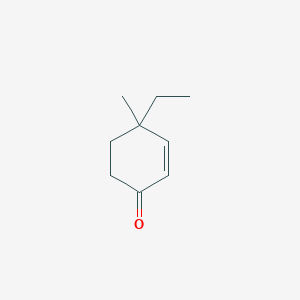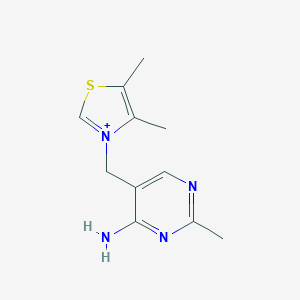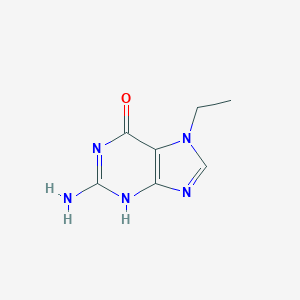
7-Ethylguanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethylguanine is a chemical compound with the molecular formula C7H9N5O . It has an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .
Synthesis Analysis
The synthesis of 7-Ethylguanine and similar compounds has been discussed in the context of mRNA and snRNA cap analogs . The cap structure of eukaryotic mRNAs often consists of 7-methylguanosine, which is connected via a 5′–5′ triphosphate bond to the next nucleoside .Molecular Structure Analysis
The molecular structure of 7-Ethylguanine consists of 7 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . The ChemSpider ID for this compound is 27553 .Chemical Reactions Analysis
7-Ethylguanine has been studied in the context of its presence in human leukocyte DNA . A liquid chromatography-nanoelectrospray-high resolution tandem mass spectrometry-selected reaction monitoring (LC-NSI-HRMS/MS-SRM) method was developed for the analysis of 7-ethyl-Gua in human leukocyte DNA .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Ethylguanine include an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .科学的研究の応用
Biomarker for DNA Damage
7-Ethylguanine (7-EtGua) is a significant ethylated DNA adduct formed by DNA damage due to ethylating agents like those found in cigarette smoke. In scientific research, 7-EtGua serves as a noninvasive biomarker for DNA damage induced by cigarette smoking. A study utilized a highly specific and sensitive assay based on stable isotope dilution nanoflow liquid chromatography nanospray ionization tandem mass spectrometry (nanoLC-NSI/MS/MS) for measuring 7-EtGua in human salivary DNA. This method could effectively differentiate between smokers and nonsmokers, making it a potential tool for assessing smoking-related cancer risks (Chen & Lin, 2014).
Understanding Alkylating Agent Effects
Another study employed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to measure N7-EtG and N7-methylguanine (N7-MeG) in DNA hydrolysates. This assay, with its high sensitivity and specificity, was used to analyze DNA from mosquito fish exposed to alkylating agents like N-nitrosodimethylamine and N-nitrosodiethylamine. It successfully demonstrated the induction of N7-EtG and N7-MeG in a dose-dependent manner, providing valuable insights into the extent of DNA damage due to alkylating agents in small animal models. This is crucial for understanding cancer induction mechanisms (Chao et al., 2007).
Analytical Techniques for DNA Adducts
7-EtGua's detection and quantification have been significantly improved by advanced analytical techniques. A study developed a highly sensitive and accurate assay for simultaneous detection and quantification of N(3)-ethyladenine and N(7)-ethylguanine by using stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry (capLC-NSI/MS/MS). This technique's high sensitivity and specificity make it useful in measuring these adducts in human leukocyte DNA, thus serving as potential biomarkers for smoking-related cancers (Chen & Liu, 2013).
Chemical Interactions and DNA Adduct Formation
7-Ethylguanine also plays a role in understanding the chemical interactions and adduct formation with DNA. Research into the hydrogen bonding properties of guanine base derivatives, including 7-ethylguanine, has shed light on the association constants for Watson-Crick pairing schemes and how modifications at the N7 or C8 positions of guanine affect hydrogen bond formation with cytosine. This research provides valuable insights into the stability of DNA structures and the effects of chemical modifications on DNA interactions (Sigel et al., 2000).
Safety and Hazards
将来の方向性
特性
CAS番号 |
19530-88-2 |
|---|---|
製品名 |
7-Ethylguanine |
分子式 |
C7H9N5O |
分子量 |
179.18 g/mol |
IUPAC名 |
2-amino-7-ethyl-1H-purin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-2-12-3-9-5-4(12)6(13)11-7(8)10-5/h3H,2H2,1H3,(H3,8,10,11,13) |
InChIキー |
ZHJMQAUXHDDIOL-UHFFFAOYSA-N |
異性体SMILES |
CCN1C=NC2=C1C(=O)N=C(N2)N |
SMILES |
CCN1C=NC2=C1C(=O)NC(=N2)N |
正規SMILES |
CCN1C=NC2=C1C(=O)N=C(N2)N |
同義語 |
7-ethylguanine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






